

common challenges when working with 2-(Carbamimidoylthio)ethanesulfonic acid

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Compound of Interest

Compound Name: 2-(Carbamimidoylthio)ethanesulfonic acid

Cat. No.: B124400

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Technical Support Center: 2-(Carbamimidoylthio)ethanesulfonic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2-(Carbamimidoylthio)ethanesulfonic acid**.

Frequently Asked Questions (FAQs)

Q1: What is **2-(Carbamimidoylthio)ethanesulfonic acid** and what are its basic properties?

2-(Carbamimidoylthio)ethanesulfonic acid, also known by synonyms such as 2-(Amidinothio)ethanesulfonic acid and 2-(2-Sulphonatoethyl)isothiouronium, is a chemical compound with the CAS number 25985-57-3.^{[1][2]} It is recognized as an impurity of Mesna, a medication used to reduce the risk of hemorrhagic cystitis in patients receiving chemotherapy.^[2] Its molecular formula is C₃H₈N₂O₃S₂, with a molecular weight of approximately 184.24 g/mol.^{[2][3]}

Q2: What are the primary applications or research contexts for this compound?

The primary context for the study of **2-(Carbamimidoylthio)ethanesulfonic acid** is as a process-related impurity in the synthesis of Mesna.^[2] Therefore, research applications often

involve its detection, quantification, and control in pharmaceutical preparations. It may also be used in studies related to dyes and cosmetics.[2]

Q3: What are the recommended storage conditions for **2-(Carbamimidoylthio)ethanesulfonic acid?**

While specific stability data is limited, general best practices for storing sulfur-containing and guanidinium-containing compounds apply. It is recommended to store the solid compound in a refrigerator.[2] For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods to minimize potential degradation.

Q4: In which solvents is this compound soluble?

The presence of a sulfonic acid group suggests good solubility in water.[4] The compound is slightly soluble in methanol and water, with solubility increasing with heating.[2] Its solubility in non-polar organic solvents is expected to be limited.

Q5: What potential stability issues should I be aware of?

The carbamimidoylthio (isothiouronium) linkage can be susceptible to hydrolysis, especially under basic conditions, which would lead to the degradation of the compound. The guanidinium group itself is generally stable, but can participate in side reactions under certain conditions, for instance in peptide synthesis.[5][6][7]

Q6: Are there known safety hazards associated with this compound?

According to aggregated GHS information, this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Troubleshooting Guides

Table 1: Solubility Issues

Problem	Potential Cause	Suggested Solution
Poor dissolution in aqueous buffers	Incorrect pH of the buffer. The sulfonic acid group is acidic.	Adjust the pH of the buffer. Full deprotonation of the sulfonic acid group at neutral and basic pH should enhance solubility.
Low temperature of the solvent.	Gently warm the solution to increase the rate of dissolution, as solubility is noted to improve with heating. [2]	
Precipitation out of solution over time	Solution is supersaturated or the compound is degrading.	Prepare solutions at a lower concentration. Ensure the pH is appropriate for stability. Prepare solutions fresh before use.
Insolubility in organic solvents	The compound is highly polar due to the sulfonic acid and guanidinium groups.	Use polar aprotic solvents like DMSO or DMF. For less polar solvents, consider using a co-solvent system with a polar component.

Table 2: Experimental Inconsistency and Degradation

Problem	Potential Cause	Suggested Solution
Inconsistent analytical results (e.g., HPLC peak area changes over time)	Degradation of the compound in the analytical sample solution.	Analyze samples immediately after preparation. Keep sample vials in a cooled autosampler. Investigate the effect of sample solution pH on stability.
Reaction with other components in the sample matrix.	The guanidinium group can be reactive. ^{[5][6][7]} Simplify the sample matrix where possible. Investigate potential interactions with other reagents.	
Low yield in synthetic reactions using this compound as a reagent	Side reactions involving the guanidinium group.	Guanidinium coupling reagents are known to sometimes cause side reactions. ^{[5][6][7]} Carefully select reaction conditions (pH, temperature, coupling agents) to minimize these.
The compound may not be pure.	Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, LC-MS).	

Quantitative Data

Table 3: Physicochemical Properties of 2-(Carbamimidoylthio)ethanesulfonic acid

Property	Value	Source
CAS Number	25985-57-3	[1]
Molecular Formula	C3H8N2O3S2	[1] [3]
Molecular Weight	184.24 g/mol	[2] [3]
Melting Point	209-270 °C	[2]
pKa (Predicted)	1.08 ± 0.50	[2]
LogP (Predicted)	-2.49	[2]
Form	White to Off-White Solid	[2]

Experimental Protocols

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **2-(Carbamimidoylthio)ethanesulfonic acid**. The exact parameters may need to be optimized for specific sample matrices.

1. Materials and Reagents:

- **2-(Carbamimidoylthio)ethanesulfonic acid** reference standard
- HPLC grade water
- HPLC grade acetonitrile
- Formic acid (or other suitable buffer components)
- Volumetric flasks and pipettes
- HPLC system with a UV detector

2. Preparation of Mobile Phase:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Degas both mobile phases before use.

3. Preparation of Standard Solutions:

- Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with water to obtain a stock solution of 100 µg/mL.
- Perform serial dilutions of the stock solution with water to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Preparation of Sample Solutions:

- Dissolve the sample containing the analyte in water to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30 °C.

- UV Detection: 210 nm.

- Gradient Elution:

- 0-2 min: 5% B

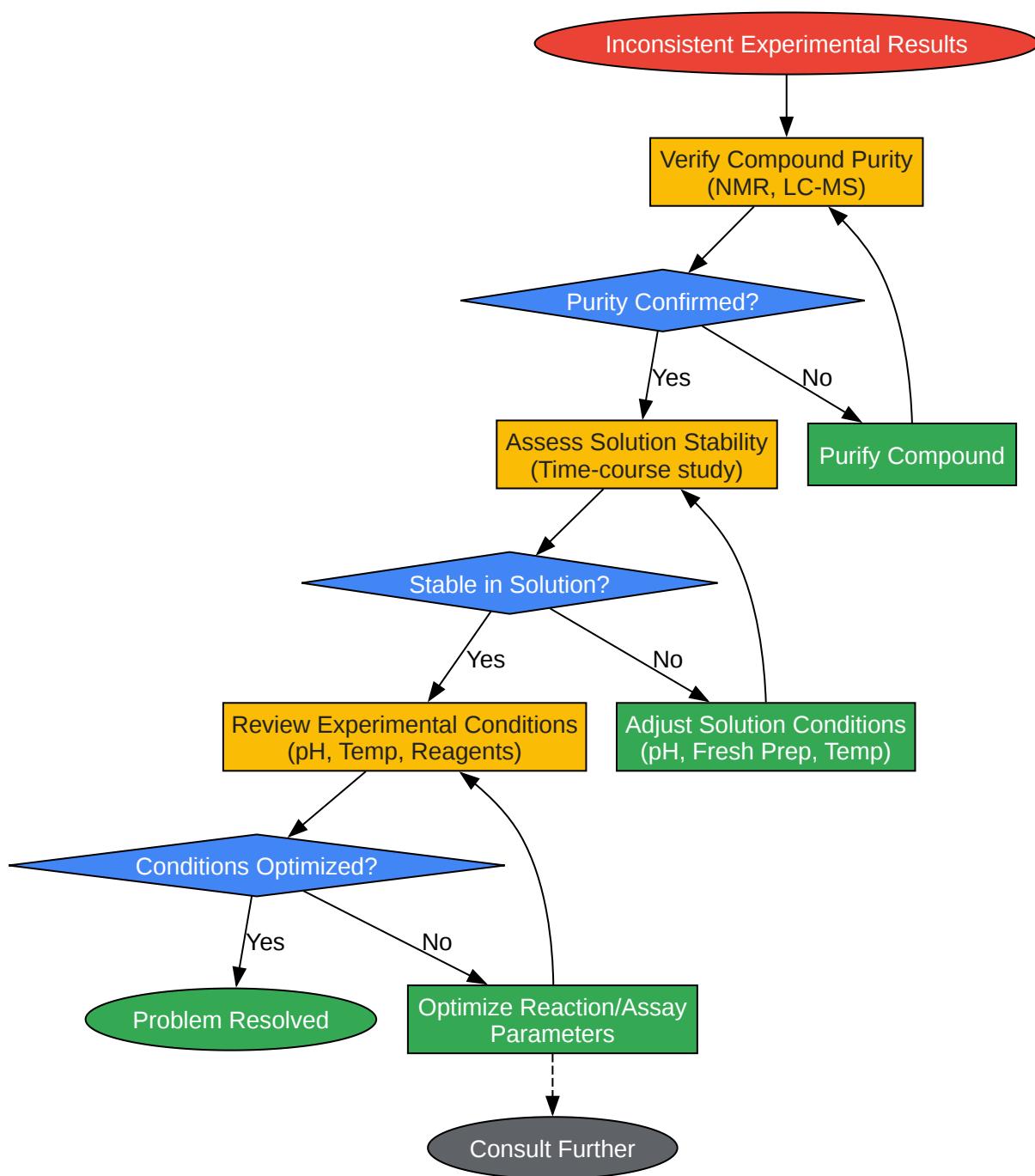
- 2-10 min: Gradient from 5% to 95% B

- 10-12 min: Hold at 95% B
- 12-13 min: Gradient from 95% to 5% B
- 13-18 min: Hold at 5% B (re-equilibration)

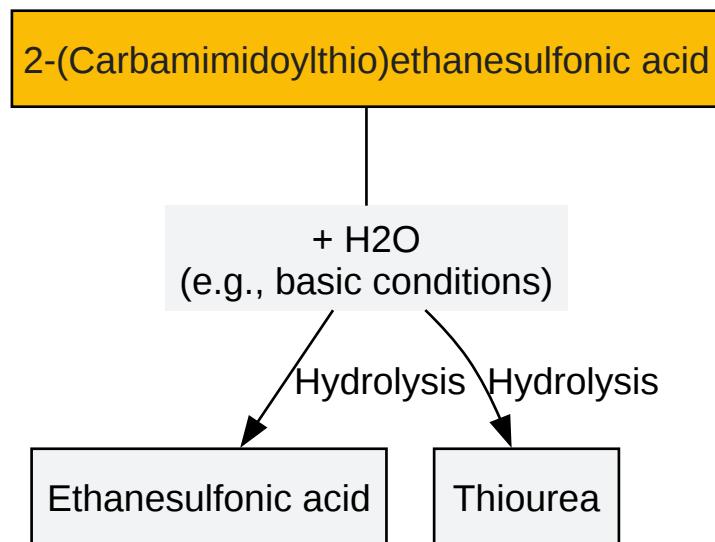
6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

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Caption: Troubleshooting workflow for inconsistent experimental results.



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Caption: Postulated hydrolytic degradation pathway.

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